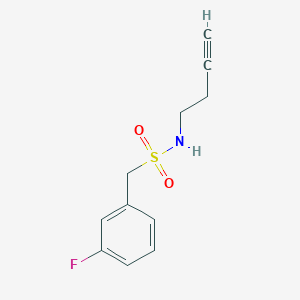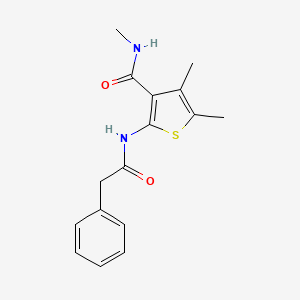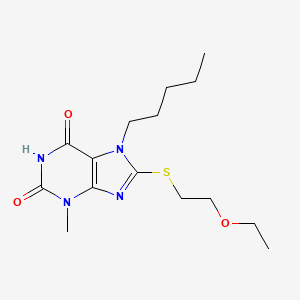
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “8-(2-Ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione” belong to a class of organic compounds known as ethers . Ethers contain an sp3 hybridized oxygen atom between two alkyl or aryl groups . They are used in a variety of applications including dyes, perfumes, oils, waxes, and other industrial uses .
Synthesis Analysis
Ethers can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves an SN2 reaction of an alkoxide ion with a primary alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis
The molecular structure of ethers involves an oxygen atom connected to two alkyl or aryl groups . The bond angle in ethers is close to the tetrahedral angle, and the presence of an electronegative oxygen atom gives ethers a small dipole moment .Physical And Chemical Properties Analysis
Ethers have boiling points that are about the same as alkanes of comparable molar mass . This is because there is no intermolecular hydrogen bonding between ether molecules, unlike in alcohols .Scientific Research Applications
Synthetic and Mechanistic Studies
- A study focused on synthetic and mechanistic aspects related to dithiazolidine derivatives, highlighting reactions involving thiocarbamate and chlorocarbonyl sulfenyl chloride, which could be analogous to reactions forming sulfanyl-substituted purine derivatives. Mechanisms for observed transformations were proposed, offering insights into the complex chemistry of sulfur-containing compounds (Lin Chen et al., 1996).
Biological Evaluation of Derivatives
- Research on substituted thiophenyl derivatives of indane-1,3-dione explored the synthesis and biological evaluation of these compounds. While this study doesn't directly relate to the specified purine derivative, it shows the breadth of research in evaluating organic compounds for various biological activities, which might align with interests in studying similar properties of purine derivatives (D. Giles et al., 2007).
Schiff Bases and Unsymmetrical Derivatives
- A paper on the synthesis and characterization of unsymmetrical Schiff bases derived from aminopyridine and pentanedione discusses the molecular structure and hydrogen-bonded dimers of these compounds. Such studies could provide a foundation for understanding the structural characteristics of complex molecules, including purine derivatives (E. Opozda et al., 2006).
Electron Transport and Polymer Solar Cells
- Research on n-type conjugated polyelectrolytes as electron transport layers in polymer solar cells, though not directly related, highlights the application of complex organic molecules in advanced materials science. The study could indirectly inform the utilization of specific purine derivatives in similar contexts (Lin Hu et al., 2015).
Sulfur-Transfer Agents
- A study on the preparation of sulfur-transfer agents, including 2-(2-cyanoethyl)sulfanyl derivatives, might provide insights into the synthesis and applications of sulfur-containing organic molecules. Such research can be relevant for understanding the chemical behavior and potential applications of sulfanyl-substituted purine compounds (J. Klose et al., 1997).
Mechanism of Action
properties
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-6-7-8-19-11-12(18(3)14(21)17-13(11)20)16-15(19)23-10-9-22-5-2/h4-10H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIABJIHCAWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCOCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
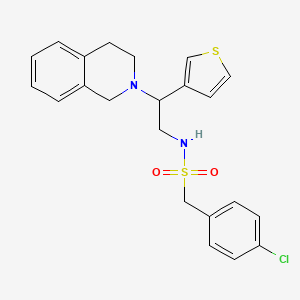
![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)
![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)
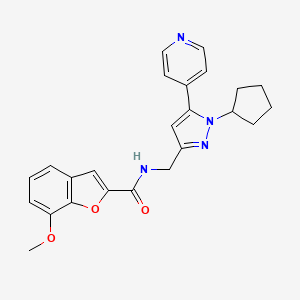
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)
